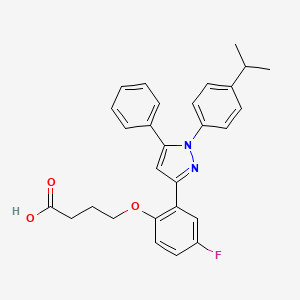
FABPs ligand 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
These proteins are part of the intracellular lipid-binding protein family, which plays a crucial role in the transport and metabolism of fatty acids and other hydrophobic ligands within cells . FABPs ligand 6 has been studied for its potential therapeutic applications, particularly in the context of multiple sclerosis and other neurological conditions .
Preparation Methods
The synthesis of FABPs ligand 6 involves several steps, including the formation of a pyrazole ring and the attachment of various functional groups. The synthetic route typically starts with the preparation of a substituted phenylhydrazine, which is then reacted with an appropriate diketone to form the pyrazole core.
Chemical Reactions Analysis
FABPs ligand 6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its biological activity.
Substitution: Substitution reactions, particularly involving halogens, can be used to introduce or replace functional groups on the compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
FABPs ligand 6 has several scientific research applications:
Chemistry: It is used as a tool compound to study the binding and inhibition of fatty acid-binding proteins.
Biology: The compound is used to investigate the role of fatty acid-binding proteins in cellular processes, including lipid metabolism and signal transduction.
Mechanism of Action
FABPs ligand 6 exerts its effects by binding to fatty acid-binding proteins 5 and 7, inhibiting their function. This inhibition disrupts the transport and metabolism of fatty acids within cells, leading to various downstream effects. The compound has been shown to block voltage-dependent anion channel 1-dependent mitochondrial macropore formation, which is induced by psychosine in certain cell types . This action helps to rescue mitochondrial function and reduce cellular injury.
Comparison with Similar Compounds
FABPs ligand 6 is unique in its dual inhibition of fatty acid-binding proteins 5 and 7. Similar compounds include:
FABP-IN-1: A high-affinity inhibitor of fatty acid-binding proteins 3, 5, and 7, with effective analgesic properties.
Other FABP inhibitors: Various other inhibitors target specific fatty acid-binding proteins, but this compound stands out due to its specific inhibition profile and potential therapeutic applications.
Properties
Molecular Formula |
C28H27FN2O3 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
4-[4-fluoro-2-[5-phenyl-1-(4-propan-2-ylphenyl)pyrazol-3-yl]phenoxy]butanoic acid |
InChI |
InChI=1S/C28H27FN2O3/c1-19(2)20-10-13-23(14-11-20)31-26(21-7-4-3-5-8-21)18-25(30-31)24-17-22(29)12-15-27(24)34-16-6-9-28(32)33/h3-5,7-8,10-15,17-19H,6,9,16H2,1-2H3,(H,32,33) |
InChI Key |
WPFTWURGWRECHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=CC(=N2)C3=C(C=CC(=C3)F)OCCCC(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14082716.png)
![2-{[6-(5-Chloro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hexyl]amino}ethan-1-ol](/img/structure/B14082717.png)

![1-(3-Methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082729.png)
![methyl [9-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B14082735.png)
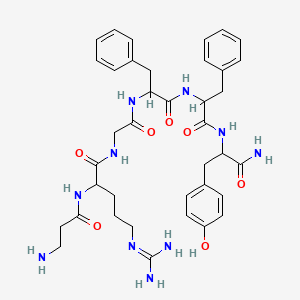
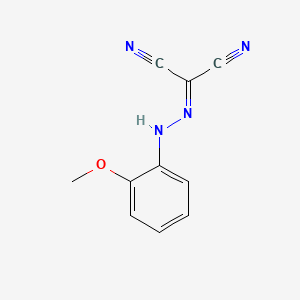
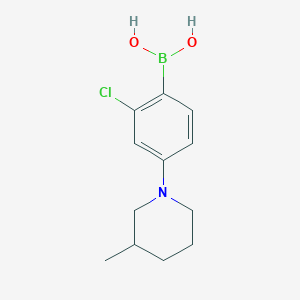
![2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane](/img/structure/B14082785.png)
![8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14082791.png)
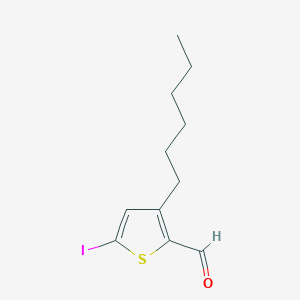
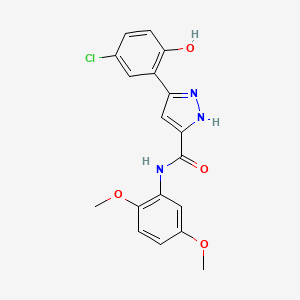
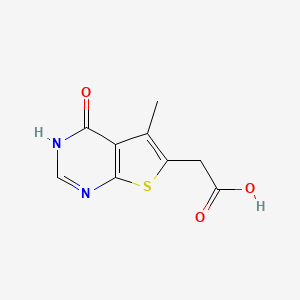
![N-[(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14082833.png)
